ethyl 5-((2-(4-benzoylbenzamido)benzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate

Description

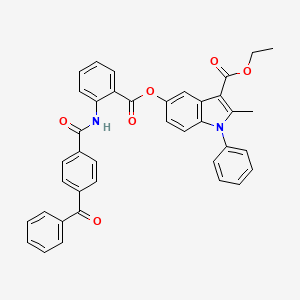

Ethyl 5-((2-(4-benzoylbenzamido)benzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate is a highly functionalized indole derivative characterized by:

- A 1-phenyl group at the indole nitrogen (N1), providing steric bulk and aromatic interactions.

- A 2-methyl substituent on the indole core, enhancing structural rigidity.

- A 5-((2-(4-benzoylbenzamido)benzoyl)oxy) group, featuring a bis-benzoyl moiety linked via an amide and ester bond. This substituent likely contributes to π-π stacking and hydrogen-bonding interactions.

- An ethyl carboxylate at position 3, influencing solubility and metabolic stability.

Its synthesis likely involves multi-step benzoylation and amidation reactions, analogous to methods described for simpler indole derivatives .

Properties

IUPAC Name |

ethyl 5-[2-[(4-benzoylbenzoyl)amino]benzoyl]oxy-2-methyl-1-phenylindole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H30N2O6/c1-3-46-39(45)35-25(2)41(29-14-8-5-9-15-29)34-23-22-30(24-32(34)35)47-38(44)31-16-10-11-17-33(31)40-37(43)28-20-18-27(19-21-28)36(42)26-12-6-4-7-13-26/h4-24H,3H2,1-2H3,(H,40,43) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWKGAKWSEWAGGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C3=CC=CC=C3NC(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5)C6=CC=CC=C6)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H30N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

622.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 5-((2-(4-benzoylbenzamido)benzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its synthesis, biological activity, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by its molecular formula and a molecular weight of approximately 420.47 g/mol. The structure features an indole core, which is known for its diverse biological properties, along with multiple aromatic substituents that may enhance its pharmacological profile.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including the formation of the indole scaffold followed by coupling reactions to introduce the benzoyl and amido groups. Detailed synthetic pathways have been documented in various studies, emphasizing the importance of optimizing reaction conditions for yield and purity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of related indole derivatives against various pathogens:

- Mycobacterium tuberculosis (Mtb) : Compounds structurally similar to this compound have shown promising activity against Mtb. For instance, a study reported that certain indole derivatives exhibited Minimum Inhibitory Concentrations (MICs) as low as 28.0 µM against Mtb, indicating significant potential for treating tuberculosis .

Cytotoxicity and Selectivity

The cytotoxic effects of this compound on mammalian cell lines have also been assessed. For example, one study demonstrated that certain indole derivatives did not significantly affect the viability of HepG2 and Vero cells at concentrations below 30 µM, suggesting a favorable selectivity profile . This is crucial for minimizing side effects in therapeutic applications.

The mechanism through which these compounds exert their biological effects often involves inhibition of key enzymes or pathways within microbial cells. The presence of electron-withdrawing groups in the structure may enhance binding affinity to target sites, leading to increased potency against specific pathogens.

Case Studies

Case Study 1: Antitubercular Activity

A recent investigation into a series of indole derivatives highlighted the activity of one compound with a similar structure to this compound. This compound demonstrated bactericidal activity at concentrations close to its MIC, with a time-dependent kill effect observed over a 21-day period .

Case Study 2: Cytotoxicity Assessment

Another study focused on evaluating the cytotoxicity of various indole derivatives against cancer cell lines. The findings indicated that while some compounds exhibited significant cytotoxic effects at higher concentrations, others maintained low toxicity profiles, making them suitable candidates for further development as anticancer agents .

Data Summary

| Activity | MIC (µM) | Cell Line Tested | Effect |

|---|---|---|---|

| Antimycobacterial | 28.0 | Mtb | Significant inhibition |

| Cytotoxicity | <30 | HepG2/Vero | Low toxicity |

| Bactericidal | ~20 | Mtb | Time-dependent kill kinetics |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with key analogs from the literature:

Structural and Functional Differences

- Functional Groups : The oxadiazole-thiol in introduces a heterocyclic ring with sulfur, contrasting with the ester and amide functionalities in the target compound.

Research Findings and Implications

- Regioselectivity Challenges : highlights that substituent position (e.g., 5- vs. 7-methoxy in indoles) significantly impacts regioisomer ratios during synthesis . This underscores the importance of precise reaction conditions for the target compound’s bis-benzoyloxy group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.